4,5-dimethyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
描述
This compound is a pyrimidine derivative featuring a 4,5-dimethyl-substituted pyrimidine core fused with a bicyclic octahydropyrrolo[3,4-c]pyrrole system. A sulfonyl group bridges the pyrrolo-pyrrole moiety to a 1-methyl-1H-pyrazole ring. Pyrimidine-based scaffolds are widely explored for kinase inhibition, antiviral activity, and receptor antagonism due to their ability to mimic nucleobases and engage in hydrogen bonding .
属性
IUPAC Name |
2-(5,6-dimethylpyrimidin-4-yl)-5-(1-methylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2S/c1-11-12(2)17-10-18-16(11)21-5-13-7-22(8-14(13)6-21)25(23,24)15-4-19-20(3)9-15/h4,9-10,13-14H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEKHRMJADPIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)S(=O)(=O)C4=CN(N=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4,5-dimethyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex chemical structure with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22N8O2S
- Molecular Weight : 402.5 g/mol
- Purity : Typically 95%
- Complexity Rating : 688
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is suggested that the presence of the pyrazole and pyrimidine moieties contributes to its pharmacological effects by modulating enzyme activities and cellular signaling pathways.
Anticancer Activity
Research has indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of pyrimidine and pyrazole can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The IC50 values for these compounds often range from 20 to 50 μM, indicating moderate potency against tumor cells .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | |
| Compound B | MDA-MB-231 | 29.3 | |
| Compound C | HCT116 (colon cancer) | 35.0 |
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been noted that similar compounds can inhibit cholinesterases, which are linked to neurodegenerative diseases .
Case Studies
- In Vitro Studies : A series of synthesized derivatives based on the core structure of the compound were tested for their cytotoxic effects on various cancer cell lines. The results highlighted that modifications in the side chains significantly influenced the activity, with some derivatives showing enhanced potency compared to others .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer pathways. The docking results suggest favorable interactions with key residues in the target enzymes, supporting further experimental validation .
科学研究应用
The biological activity of this compound is attributed to its ability to interact with various biological targets, making it a candidate for therapeutic development. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially impacting cancer cell proliferation and survival.
- Receptor Binding : It has shown potential in binding to receptors implicated in various diseases, including cancer and neurodegenerative disorders.
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, contributing to its therapeutic effects.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, the compound exhibited dose-dependent inhibition of cancer cell lines, suggesting its potential as an anticancer agent .
Neuroprotective Effects
The compound's ability to bind to receptors associated with neurodegenerative diseases indicates its potential as a neuroprotective agent. Research has shown that compounds with similar structures can inhibit cholinesterases, which are implicated in Alzheimer's disease therapy . This suggests that 4,5-dimethyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine may also exhibit similar properties.
Antioxidant Properties
The antioxidant activity observed in preliminary studies suggests that this compound could be beneficial in reducing oxidative stress-related damage in cells. This property could be particularly useful in the context of chronic diseases where oxidative stress plays a significant role.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines through specific enzyme inhibition .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinity of this compound with target proteins involved in cancer and neurodegenerative disorders .
- Animal Model Research : In vivo studies are needed to further validate the therapeutic potential of this compound, particularly focusing on its pharmacokinetics and bioavailability.
相似化合物的比较
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Sulfonyl Linkages
Compound from : A pyrimidine derivative with a sulfonyl-linked pyrazole and tetrazole substituents (IUPAC: 1-(4,6-dimethoxypyrimidin-2-yl)-3-{[1-methyl-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonyl}urea).
- Compounds 9–14 (): Synthesized via SNAr and Suzuki coupling, these thieno[2,3-d]pyrimidines feature halogen substituents (Cl, F) at the 4-position. Comparison: The target compound lacks halogen atoms but incorporates a dimethyl-substituted pyrimidine core, which may reduce electrophilicity and improve metabolic stability .
Pyrimidine-Pyrrolo-Pyrrole Hybrids
- Oxazolo[4,5-d]pyrimidine Derivatives (): Compounds 1–19 include oxazolo-pyrimidine cores with phenyl and methylphenyl substituents.
Pyrazole-Containing Analogues
- 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine () : Features a pyrazole directly attached to the pyrimidine core.
Key SAR Insights :
Crystallographic and Computational Analysis
- Computational modeling (e.g., docking studies) could predict interactions with CDK2 or similar kinases, leveraging pharmacophore models from .
常见问题
Basic Questions
Q. What are the key steps in synthesizing 4,5-dimethyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine?
- Answer : The synthesis typically involves:
- Sulfonation : Introducing the sulfonyl group via reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with an octahydropyrrolo[3,4-c]pyrrole intermediate under cooled conditions (e.g., –20°C in dichloromethane with triethylamine) .
- Coupling : Linking the sulfonated pyrrolo-pyrrole moiety to the pyrimidine core using reflux conditions in ethanol or dichloromethane, often with catalysts like diazomethane .
- Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) to isolate the product .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : To confirm regiochemistry of the pyrazole and pyrimidine rings (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for quaternary carbons) .
- IR Spectroscopy : Identification of sulfonyl (S=O, ~1350 cm⁻¹) and amine/pyrimidine N-H stretches (~3200 cm⁻¹) .
- Mass Spectrometry (EI-MS) : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the sulfonation step to improve yield and purity?
- Answer :
- Temperature Control : Maintain reaction temperatures between –20°C and –15°C to minimize side reactions during sulfonyl chloride addition .
- Solvent Selection : Use dichloromethane for better solubility of intermediates, followed by gradual warming to room temperature .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to enhance reaction efficiency .
Q. How should discrepancies between theoretical and experimental spectroscopic data be resolved?
- Answer :
- Dynamic NMR Studies : Investigate tautomerism or conformational changes in the pyrrolo-pyrrole system that may cause shifting peaks .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., octahydropyrrolo[3,4-c]pyrrole chair/boat conformations) .
- Computational Modeling : Compare DFT-calculated ¹³C-NMR shifts with experimental data to validate structural assignments .
Q. What strategies enhance the compound’s solubility for in vitro bioactivity assays?
- Answer :
- Derivatization : Introduce hydrophilic groups (e.g., morpholine via Mannich reactions) to the pyrimidine ring, as demonstrated in analogous pyrimidin-2-amine derivatives .
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
Data Contradiction Analysis
Q. How to address conflicting results between HPLC purity assays and NMR integration?
- Answer :
- Impurity Profiling : Use LC-MS to identify low-molecular-weight contaminants (e.g., unreacted sulfonyl chloride) that may evade NMR detection .
- Quantitative NMR (qNMR) : Compare integration of residual solvent peaks (e.g., ethyl acetate) against analyte signals for accurate purity assessment .
Methodological Tables
Table 1 : Common Purification Techniques for Intermediate Compounds
| Step | Technique | Conditions | Reference |
|---|---|---|---|
| Sulfonated Intermediate | Column Chromatography | Ethyl acetate/hexane (1:4) | |
| Final Product | Recrystallization | 2-Propanol, slow cooling |
Table 2 : Key Spectral Data for Structural Confirmation
| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Pyrazole C-H | 7.8–8.2 (¹H) | 3100 (aromatic C-H) |
| Sulfonyl (S=O) | - | 1340–1360 |
| Pyrimidine N-H | 10.2–10.6 (¹H) | 3200–3300 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
